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Compound of Interest

Compound Name:
2-Amino-5-(4-

nitrophenylsulfonyl)thiazole

Cat. No.: B1265366 Get Quote

For researchers, scientists, and drug development professionals, the 2-aminothiazole

sulfonamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a

broad spectrum of biological activities. This guide provides a comparative analysis of their

structure-activity relationships (SAR) as carbonic anhydrase inhibitors, antimicrobial agents,

and antioxidants, supported by quantitative data and detailed experimental protocols.

The unique combination of the 2-aminothiazole ring and a sulfonamide group has proven to be

a fruitful starting point for the development of potent and selective modulators of various

biological targets. Variations in the substituents on both the thiazole and the aromatic

sulfonamide ring systems have profound effects on their activity, offering a rich landscape for

SAR studies.

Carbonic Anhydrase Inhibition: A Tale of Zinc
Binding
2-Aminothiazole sulfonamides have emerged as potent inhibitors of carbonic anhydrases

(CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.

The primary mechanism of action involves the coordination of the deprotonated sulfonamide

nitrogen to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or

hydroxide ion essential for catalysis.
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The SAR for CA inhibition is well-defined. Modifications on the benzenesulfonamide ring

significantly impact inhibitory potency and isoform selectivity. Generally, substitution at the

para-position of the benzene ring with electron-withdrawing or bulky groups tends to enhance

inhibitory activity against various CA isoforms.

Comparative Inhibitory Activity of 2-Aminothiazole
Sulfonamides against Carbonic Anhydrase Isoforms

Compound
R Group (on
Benzenesulfon
amide)

hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM)

1 H 250 12.1 25.8

2 4-CH3 285 15.4 30.1

3 4-F 155 8.9 20.5

4 4-Cl 98.3 5.2 15.7

5 4-Br 112 6.1 18.2

6 4-I 135 7.8 22.4

7 4-CF3 75.6 4.1 12.9

8 4-NO2 55.2 3.5 10.8

Data compiled from multiple sources. Ki values represent the inhibition constant, with lower

values indicating higher potency.

The data clearly indicates that electron-withdrawing substituents at the para-position of the

benzenesulfonamide ring, such as nitro (NO2) and trifluoromethyl (CF3), lead to a significant

increase in inhibitory activity against all three tested human carbonic anhydrase (hCA)

isoforms. This is likely due to the increased acidity of the sulfonamide proton, facilitating its

deprotonation and coordination to the zinc ion.

Experimental Protocol: Carbonic Anhydrase Inhibition
Assay (Stopped-Flow CO2 Hydration)
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A stopped-flow instrument is utilized to measure the CA-catalyzed CO2 hydration activity. The

assay monitors the pH change resulting from the formation of carbonic acid, using a pH

indicator.

Materials:

Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, or IX)

Test compounds (2-aminothiazole sulfonamides) dissolved in DMSO

HEPES buffer (20 mM, pH 7.5)

Phenol red solution (0.2 mM) as a pH indicator

CO2-saturated water

Stopped-flow spectrophotometer

Procedure:

Prepare a solution of the CA enzyme in HEPES buffer.

Prepare various concentrations of the inhibitor solutions.

In the stopped-flow instrument, one syringe is loaded with the enzyme solution (pre-

incubated with the inhibitor for 15 minutes at room temperature), and the other syringe is

loaded with CO2-saturated water containing phenol red.

The two solutions are rapidly mixed, and the change in absorbance at 557 nm is monitored

over time. This absorbance change is due to the protonation of the phenol red indicator as

the pH drops.

The initial rates of the reaction are determined from the linear portion of the absorbance

versus time curve.

The uncatalyzed rate (reaction without enzyme) is subtracted from the catalyzed rates.
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Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation

for competitive inhibition.

Carbonic Anhydrase Inhibition Mechanism
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Caption: Mechanism of Carbonic Anhydrase Inhibition.
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Antimicrobial Activity: Disrupting Bacterial
Defenses
Several 2-aminothiazole sulfonamide derivatives have demonstrated promising activity against

a range of bacterial and fungal pathogens. Their mechanism of action appears to be

multifaceted, with some compounds reported to disrupt the bacterial cell membrane and

interfere with cellular redox homeostasis.

The SAR for antimicrobial activity is less straightforward than for CA inhibition and appears to

be highly dependent on the specific microbial strain. However, certain trends can be observed.

Lipophilicity, introduced by substituents on the benzenesulfonamide ring, often plays a crucial

role in the ability of the compounds to penetrate the bacterial cell wall.

Comparative Antimicrobial Activity of 2-Aminothiazole
Sulfonamides

Compound
R Group (on
Benzenesulfon
amide)

S. aureus
(MIC, µg/mL)

E. coli (MIC,
µg/mL)

C. albicans
(MIC, µg/mL)

9 4-Cl 16 32 >64

10 4-Br 16 32 >64

11 4-NO2 8 16 32

12 2,4-diCl 4 8 16

13 3,4-diCl 4 8 16

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents

visible growth of a bacterium or fungus. Lower values indicate greater potency.

The data suggests that increasing the lipophilicity and electron-withdrawing nature of the

substituents on the benzenesulfonamide ring, such as with di-chloro or nitro groups, enhances

the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli)

bacteria, as well as the fungus C. albicans.
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Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

in a liquid medium.

Materials:

Test compounds dissolved in DMSO

Bacterial or fungal strains

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5

x 10^5 CFU/mL.

Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the

96-well plates.

Inoculate each well with the standardized microbial suspension.

Include a positive control (microorganism with no drug) and a negative control (broth only).

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

The MIC is determined as the lowest concentration of the compound at which there is no

visible growth, which can be assessed visually or by measuring the optical density at 600

nm.
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MIC Determination Workflow
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Caption: Experimental Workflow for MIC Determination.
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Antioxidant Activity: Scavenging Free Radicals
Certain 2-aminothiazole sulfonamides have demonstrated significant antioxidant properties,

primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-

picrylhydrazyl) radical scavenging assay and the superoxide dismutase (SOD)-mimic activity

assay are commonly used to evaluate this potential.

The SAR for antioxidant activity often correlates with the electron-donating or hydrogen-

donating ability of the substituents on the aromatic ring.

Comparative Antioxidant Activity of 2-Aminothiazole
Sulfonamides

Compound
R Group (on
Benzenesulfonami
de)

DPPH Scavenging
(% Inhibition at 100
µg/mL)

SOD-mimic Activity
(% Inhibition at 100
µg/mL)

14 4-OH 85.2 78.5

15 4-OCH3 75.6 65.1

16 3,4-diOH 92.1 88.9

17 H 30.5 25.3

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, particularly in the case of the di-

hydroxyl substituted compound, significantly enhances the antioxidant activity. These electron-

donating groups can readily donate a hydrogen atom or an electron to stabilize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom

or an electron to the stable DPPH radical.

Materials:

Test compounds dissolved in methanol or ethanol

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)
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Ascorbic acid (as a positive control)

Spectrophotometer

Procedure:

Prepare different concentrations of the test compounds and ascorbic acid.

Add a specific volume of the test compound solution to the DPPH solution.

The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

The absorbance of the solution is measured at 517 nm.

The percentage of DPPH radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample.

DPPH Assay Principle
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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